molecular formula C6H5N5O B11920509 5H-purine-6-carboxamide

5H-purine-6-carboxamide

Cat. No.: B11920509
M. Wt: 163.14 g/mol
InChI Key: YHTPEEVMEWNJMS-UHFFFAOYSA-N
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Description

5H-Purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-imidazole-4-carboxamide with formamide under high-temperature conditions. This reaction leads to the formation of the purine ring system with the carboxamide group at the 6-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5H-Purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction can produce 5H-purine-6-amine .

Scientific Research Applications

5H-Purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit DNA and RNA synthesis by acting as a false metabolite .

Comparison with Similar Compounds

    6-Mercaptopurine: A purine analog used in cancer treatment.

    Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 5H-Purine-6-carboxamide is unique due to its specific structural features and the presence of the carboxamide group at the 6-position. This structural uniqueness allows it to interact with different molecular targets compared to other purine analogs, providing distinct therapeutic and research applications .

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

5H-purine-6-carboxamide

InChI

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2,4H,(H2,7,12)

InChI Key

YHTPEEVMEWNJMS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC=NC2=N1)C(=O)N

Origin of Product

United States

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